

FNDR-20123: A Novel Antimalarial Circumventing Common Resistance Pathways

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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

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A comprehensive analysis of the novel antimalarial candidate **FNDR-20123** reveals a promising profile, demonstrating consistent efficacy against both drug-sensitive and multi-drug resistant strains of *Plasmodium falciparum*. This lack of cross-resistance with existing antimalarials, attributed to its distinct mechanism of action as a histone deacetylase (HDAC) inhibitor, positions **FNDR-20123** as a significant development in the fight against drug-resistant malaria.

This guide provides a comparative overview of **FNDR-20123**'s performance against a panel of resistant parasite lines, details the experimental methodologies used to assess its activity, and illustrates its mechanism of action.

Comparative Efficacy Against Resistant Strains

FNDR-20123 maintains potent activity against *P. falciparum* strains with well-characterized resistance to conventional antimalarials. As a histone deacetylase (HDAC) inhibitor, its mechanism is distinct from drugs that target pathways where resistance mutations commonly arise.^[1] Studies show that the 50% inhibitory concentration (IC₅₀) of **FNDR-20123** remains largely unchanged across a variety of drug-resistant parasite lines, indicating a low potential for cross-resistance.^{[2][3]}

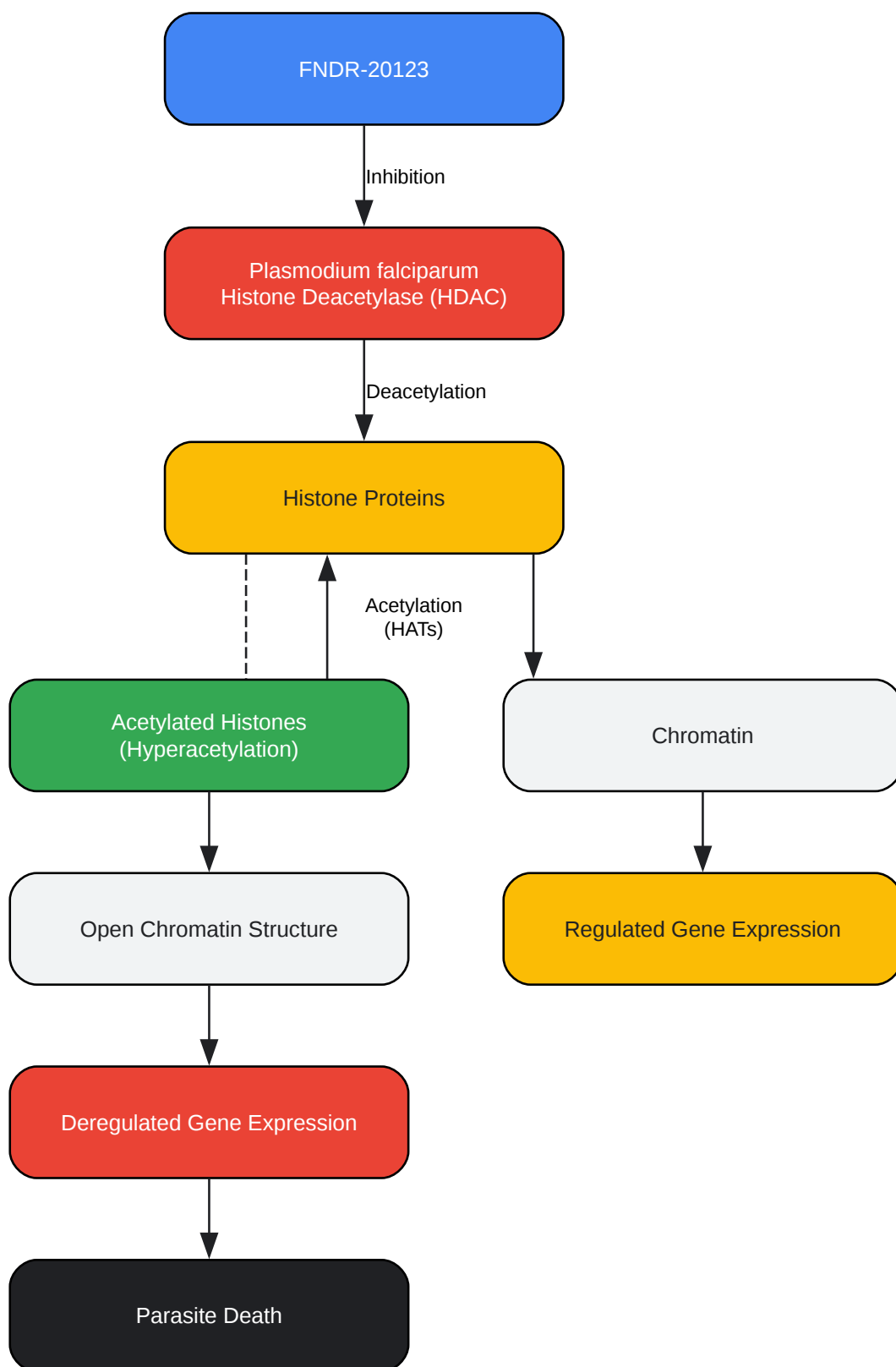
The compound was tested against a panel of mutant and resistant *P. falciparum* strains, and it was observed to be sensitive in all of them.^[1] This suggests that **FNDR-20123** operates through a pathway that is independent of the resistance mechanisms affecting other antimalarials.^[1]

Parasite Strain	Resistance Profile	FNDR-20123 IC50 (nM)	Chloroquine IC50 (nM)	Artemisinin IC50 (nM)
3D7	Sensitive	42	8.6 - 15	~1-5
K1	Chloroquine-Resistant	45	155 - 275	~1-5
Dd2	Chloroquine-Resistant, Pyrimethamine-Resistant	48	90.2 - 158	~1-5

Note: The IC50 values for comparator drugs are compiled from various sources and are presented as a range to reflect experimental variability. The **FNDR-20123** data is based on the findings of Potluri et al., 2020.

Mechanism of Action: Histone Deacetylase Inhibition

FNDR-20123 exerts its antimalarial effect by inhibiting *Plasmodium falciparum* histone deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, **FNDR-20123** induces hyperacetylation of histones, which results in a more open chromatin structure. This, in turn, disrupts the tightly regulated gene expression required for the parasite's life cycle, ultimately leading to cell death.



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Caption: Mechanism of action of **FND-20123** as an HDAC inhibitor in *P. falciparum*.

Experimental Protocols

In Vitro Drug Susceptibility Testing

The cross-resistance profile of **FNDR-20123** was evaluated using a standardized in vitro drug susceptibility assay, typically the SYBR Green I-based fluorescence assay. This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

Materials:

- Plasmodium falciparum strains (drug-sensitive and resistant)
- Human erythrocytes (O+)
- Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- 96-well microtiter plates
- **FNDR-20123** and comparator antimalarial drugs
- SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
- Fluorescence plate reader

Procedure:

- **Parasite Culture:** P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- **Drug Plate Preparation:** A serial dilution of **FNDR-20123** and comparator drugs is prepared and dispensed into 96-well plates.
- **Assay Initiation:** Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium. This parasite suspension is then added to the drug-containing wells.

- Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
- Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
- Fluorescence Reading: The plates are incubated in the dark for 1-2 hours, and the fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.



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Caption: Experimental workflow for in vitro antimalarial drug susceptibility testing.

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